Cas no 338401-48-2 (4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide)

4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a synthetic organic compound featuring a chloro-substituted benzamide moiety linked to a partially hydrogenated quinazolinone scaffold. Its structural complexity offers potential as an intermediate in pharmaceutical research, particularly in the development of heterocyclic compounds with biological activity. The presence of the chloro group enhances reactivity for further functionalization, while the hexahydroquinazolinone core provides a rigid framework for molecular interactions. This compound may be of interest in medicinal chemistry for targeting enzyme inhibition or receptor modulation due to its balanced lipophilicity and hydrogen-bonding capabilities. Proper handling is advised due to its reactive functional groups.
4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide structure
338401-48-2 structure
Product Name:4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS No:338401-48-2
MF:C15H14ClN3O2
MW:303.743562221527
MDL:MFCD01315794
CID:5175567
Update Time:2026-03-04

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)BENZENECARBOXAMIDE
    • 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide
    • 4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
    • Oprea1_073402
    • 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
    • MDL: MFCD01315794
    • Inchi: 1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21)
    • InChI Key: IQBWXWNKDMEORW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1NC(C2=C(CCCC2)N=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 519
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.6

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB299631-100 mg
4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide; .
338401-48-2
100 mg
€221.50 2023-07-20
abcr
AB299631-100mg
4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide; .
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4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:338401-48-2)4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
Order Number:A1017914
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:20
Price ($):315.0
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Additional information on 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Professional Introduction to 4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS No. 338401-48-2)

4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 338401-48-2, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features make it a valuable candidate for further investigation in the quest for novel therapeutic agents.

The molecular structure of 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide consists of a benzenecarboxamide moiety linked to a hexahydroquinazoline ring system. This configuration is particularly intriguing due to its potential to interact with biological targets in a manner that could modulate various cellular processes. The presence of a chloro substituent on the benzene ring enhances its reactivity and functional versatility, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing new inhibitors targeting enzymes involved in cancer progression. Among these enzymes, kinases play a pivotal role in regulating cell proliferation and survival. The hexahydroquinazoline moiety in 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is known to exhibit kinase inhibitory activity. This has led to its exploration as a potential lead compound in the development of kinase inhibitors for the treatment of various cancers.

One of the most compelling aspects of this compound is its ability to selectively inhibit specific kinases while minimizing off-target effects. This selectivity is crucial for the development of safe and effective drugs. Preliminary studies have shown that 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exhibits potent inhibitory activity against certain tyrosine kinases. These findings are particularly promising given the critical role that tyrosine kinases play in signal transduction pathways associated with cancer.

The synthesis of 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro substituent and the formation of the hexahydroquinazoline ring system are particularly challenging steps that demand expertise in organic synthesis. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity.

In addition to its potential as a kinase inhibitor, 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has also been investigated for its anti-inflammatory properties. Inflammatory processes are closely linked to various chronic diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways, this compound may offer therapeutic benefits beyond its primary role as a kinase inhibitor.

The pharmacokinetic properties of 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide are another area of active research. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies have provided valuable insights into these processes,which are critical for determining appropriate dosing regimens and predicting drug efficacy and safety.

The future direction of research on 4-chloro-N-(4-ofoxo--3,_,_,_,_,_hexahydro--2--qu__n__z__liny__l)b__nz__ncr__x__mide(CAS No.338401--48--_) will likely focus on further optimizing its chemical structure to enhance its biological activity and reduce potential side effects。Structure--activity relationship(SAR)studies will be crucial in identifying modifications that can improve potency、selectivity,and pharmacokinetic properties。Additionally,investigations into its mechanism of action will provide deeper insights into how it interacts with biological targets and elicits therapeutic effects。

The development of new pharmaceutical agents is a complex process that requires interdisciplinary collaboration among chemists、biologists、pharmacologists,and clinicians。The study of compounds like cas no338401--48--_> represents an exciting frontier in drug discovery。By leveraging advances in synthetic chemistry and molecular biology,researchers are poised to uncover novel therapeutic strategies that could significantly impact human health。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:338401-48-2)4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
A1017914
Purity:99%
Quantity:1g
Price ($):315.0
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